1-(5-bromo-2-iodophenyl)methanamine hydrochloride
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Overview
Description
1-(5-Bromo-2-iodophenyl)methanamine hydrochloride is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride typically involves a multi-step process:
Halogenation: The starting material, usually a phenyl derivative, undergoes bromination and iodination to introduce the bromine and iodine atoms at the desired positions on the phenyl ring.
Amination: The halogenated intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine source, such as methanamine, under controlled conditions to form the methanamine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: for efficient halogenation and amination steps.
Purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-iodophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common Reagents and Conditions:
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylmethanamines.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary or tertiary amines.
Coupling Products: Biaryl or diaryl derivatives.
Scientific Research Applications
1-(5-Bromo-2-iodophenyl)methanamine hydrochloride finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogenated structure.
Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-bromo-2-iodophenyl)methanamine hydrochloride exerts its effects depends on its application:
Biochemical Probes: The halogen atoms can interact with biological macromolecules, allowing for the study of molecular interactions.
Pharmacological Agents: The compound can interact with specific receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
- 1-(4-Bromo-2-iodophenyl)methanamine hydrochloride
- 1-(5-Chloro-2-iodophenyl)methanamine hydrochloride
- 1-(5-Bromo-2-fluorophenyl)methanamine hydrochloride
Uniqueness: 1-(5-Bromo-2-iodophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. This distinct structure makes it a valuable compound for targeted synthetic and research applications.
Properties
CAS No. |
2680537-44-2 |
---|---|
Molecular Formula |
C7H8BrClIN |
Molecular Weight |
348.4 |
Purity |
95 |
Origin of Product |
United States |
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